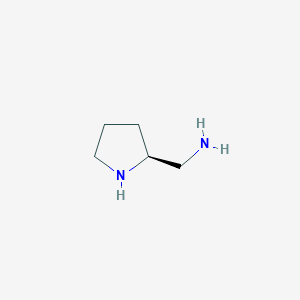

(2S)-Pyrrolidin-2-ylmethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-pyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-4-5-2-1-3-7-5/h5,7H,1-4,6H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKXFNABVHIUAC-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69500-64-7 | |

| Record name | (S)-(+)-2-(Aminomethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Access to 2s Pyrrolidin 2 Ylmethylamine and Its Derivatives

Stereoselective Synthesis of (2S)-Pyrrolidin-2-ylmethylamine

The controlled synthesis of this compound is paramount to ensure the stereochemical integrity of the final target molecules. The principal strategies employed can be categorized into enantioselective pathways, chiral pool approaches, and the resolution of racemic mixtures.

Enantioselective Pathways to the Pyrrolidine (B122466) Scaffold

Enantioselective synthesis aims to create the desired stereoisomer directly from achiral or prochiral starting materials, often employing chiral catalysts or auxiliaries. One prominent method involves the asymmetric reduction of a suitable precursor. For instance, the enantioselective hydrogenation of pyrrole (B145914) derivatives, catalyzed by a chiral transition metal complex, can yield the pyrrolidine ring with high enantiomeric excess.

Another powerful approach is the use of organocatalysis. Chiral proline derivatives and other chiral amines have been shown to catalyze the asymmetric Michael addition of nitroalkanes to α,β-unsaturated aldehydes, leading to intermediates that can be cyclized and reduced to form the pyrrolidine scaffold. Furthermore, lithiation of N-Boc-pyrrolidine followed by asymmetric substitution using a chiral ligand like (-)-sparteine (B7772259) offers a route to enantiomerically enriched 2-substituted pyrrolidines, which can then be elaborated to the target amine. nih.gov A catalytic dynamic resolution of racemic 2-lithio-N-Boc-piperidine has also been reported, providing a pathway to enantiomerically pure 2-substituted piperidines that highlights the potential of such methods for related pyrrolidine systems. nih.gov

Chiral Pool Approaches Utilizing Natural Precursors

The "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of this compound, the amino acid L-proline is the most logical and widely used precursor. orgsyn.org

A common synthetic route begins with the protection of the secondary amine of L-proline, often as a carbamate (B1207046) (e.g., Boc or Cbz). The carboxylic acid is then converted to a primary amide. This transformation can be achieved via activation of the carboxylic acid (e.g., with a carbodiimide) followed by reaction with ammonia. beilstein-journals.org The resulting N-protected prolinamide is then reduced to afford the N-protected this compound. Common reducing agents for this step include lithium aluminum hydride (LAH) or borane (B79455) complexes. Finally, deprotection of the pyrrolidine nitrogen yields the desired this compound.

An alternative pathway from L-proline involves the initial reduction of the carboxylic acid to the corresponding alcohol, (S)-prolinol. The hydroxyl group is then converted into a good leaving group (e.g., a tosylate or mesylate), which is subsequently displaced by a nitrogen nucleophile, such as azide (B81097), followed by reduction to the primary amine.

| Precursor | Key Transformation | Reagents | Product | Ref |

| L-Proline | Amide formation and reduction | 1. Chloroacetyl chloride 2. Dicyclohexylcarbodiimide, Ammonium bicarbonate 3. Reducing agent | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | beilstein-journals.org |

| (S)-Proline | Pivalaldehyde condensation, methylation, and hydrolysis | 1. Pivalaldehyde, TFA 2. LDA, MeI 3. 3N HCl | (S)-2-Methylproline | orgsyn.org |

Resolution Strategies for Racemic Pyrrolidin-2-ylmethylamine

When a stereoselective synthesis is not employed, the resulting product is a racemic mixture of (R)- and (S)-pyrrolidin-2-ylmethylamine. The separation of these enantiomers, known as resolution, is a crucial step. A classical and effective method for the resolution of racemic amines is through the formation of diastereomeric salts. pbworks.com

This strategy involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a resolving agent. Tartaric acid and its derivatives are commonly used for this purpose. frontiersin.orgmdma.ch The reaction of racemic pyrrolidin-2-ylmethylamine with, for example, L-(+)-tartaric acid, results in the formation of two diastereomeric salts: [(S)-amine·(L)-acid] and [(R)-amine·(L)-acid]. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. pbworks.com Once a pure diastereomeric salt is isolated, the chiral amine can be liberated by treatment with a base.

| Racemic Mixture | Resolving Agent | Principle | Separation Method | Ref |

| (R/S)-Pyrrolidin-2-ylmethylamine | L-(+)-Tartaric Acid | Formation of diastereomeric salts with different solubilities | Fractional crystallization | pbworks.comfrontiersin.orgmdma.ch |

| Racemic Amine | Chiral Acid (e.g., (-)-Mandelic Acid) | Diastereomeric salt formation | Crystallization | ucl.ac.uk |

Synthesis of this compound Derivatives and Analogues

The synthetic utility of this compound is greatly expanded by the selective functionalization of its two nitrogen atoms. The secondary amine of the pyrrolidine ring and the primary exocyclic amine exhibit different reactivities, allowing for controlled derivatization.

N-Alkylation and Acylation Strategies

N-Alkylation: The secondary amine of the pyrrolidine ring can be selectively alkylated. This is often achieved by reaction with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net The choice of base and solvent is crucial to avoid quaternization of the amine. Alternatively, reductive amination of the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) provides a versatile method for introducing a variety of alkyl groups. organic-chemistry.org

N-Acylation: The secondary amine can also be readily acylated using acid chlorides or anhydrides in the presence of a base. For instance, reaction with chloroacetyl chloride is a key step in the synthesis of certain pharmaceutical intermediates. beilstein-journals.org

| Reaction Type | Substrate | Reagent | Conditions | Product | Ref |

| N-Alkylation | Pyrrolidine | Alkyl halide, Base (e.g., K2CO3) | DMF or Acetonitrile | N-Alkylpyrrolidine | researchgate.net |

| N-Acylation | L-Proline | Chloroacetyl chloride | THF, reflux | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | beilstein-journals.org |

Functionalization of the Primary Amine Moiety

The primary amine of this compound is a versatile handle for introducing a wide range of functional groups.

Reductive Amination: The primary amine can undergo reductive amination with aldehydes and ketones to form secondary or tertiary amines. libretexts.orgresearchgate.net This reaction typically proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. frontiersin.orgorganic-chemistry.org

Acylation and Sulfonylation: The primary amine readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, a common motif in medicinal chemistry. nih.gov

Urea (B33335) and Thiourea (B124793) Formation: Reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. nih.govnih.gov These functional groups are important for their hydrogen bonding capabilities and are found in numerous bioactive compounds.

Michael Addition: As a nucleophile, the primary amine can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors, leading to the formation of β-amino compounds. nih.govnsmsi.ir

| Derivative Type | Reagent | Reaction | Product Class | Ref |

| Secondary/Tertiary Amine | Aldehyde or Ketone | Reductive Amination | N-Substituted this compound | libretexts.orgresearchgate.net |

| Sulfonamide | Sulfonyl chloride | Sulfonylation | N-Sulfonyl-(2S)-Pyrrolidin-2-ylmethylamine | nih.gov |

| Urea | Isocyanate | Addition | N'-Substituted-N-[(2S)-pyrrolidin-2-ylmethyl]urea | nih.gov |

| Thiourea | Isothiocyanate | Addition | N'-Substituted-N-[(2S)-pyrrolidin-2-ylmethyl]thiourea | nih.gov |

| β-Amino Compound | α,β-Unsaturated Carbonyl | Michael Addition | β-Amino derivative of this compound | nih.govnsmsi.ir |

Modifications of the Pyrrolidine Ring System

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a versatile scaffold in medicinal chemistry and catalysis. Modifications to this ring system in derivatives of this compound allow for the fine-tuning of steric and electronic properties, which can significantly influence biological activity and catalytic performance. Key strategies for modification include direct C-H functionalization, the introduction of substituents through multi-step synthesis, and fundamental alterations to the ring structure itself.

Direct C-H Functionalization

Direct C-H bond functionalization has emerged as a powerful, step-economical strategy for elaborating the pyrrolidine core. This approach avoids the need for pre-functionalized substrates, allowing for the direct introduction of new substituents onto the carbon framework of the ring.

One prominent method involves the α-C–H bond functionalization of N-H unprotected cyclic amines. This process can be achieved through a sequence involving in situ deprotonation of the pyrrolidine with a strong base, engagement with a hydride acceptor (like a carbonyl compound) to form a cyclic imine intermediate, and subsequent capture by an organolithium reagent to yield the functionalized amine. nih.gov This methodology is notable for being protecting-group-free. nih.gov

Another advanced technique is the redox-neutral α-C–H functionalization. In this approach, an iminium intermediate is formed, which can then be attacked by various nucleophiles. For example, starting from pyrrolidine, α-aryl-substituted pyrrolidines can be synthesized in a single step using a quinone monoacetal as an oxidizing agent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base. rsc.org This method has been successfully applied to introduce a range of aryl and even some alkyl groups at the α-position of the pyrrolidine ring. rsc.org

The scope of nucleophiles and reaction outcomes in redox-neutral α-arylation is summarized below.

| Entry | Nucleophile | Product | Yield (%) |

| 1 | 2-Naphthol | 3a | 85 |

| 2 | 4-Methoxyphenol | 3b | 73 |

| 3 | Indole | 3f | 78 |

| 4 | 2-Methylindole | 3g | 82 |

| 5 | 1,3,5-Trimethoxybenzene | 3j | 80 |

| 6 | Methylphenylacetylene | 3o | 30 [c] |

Reaction conditions: [a] Reactions were performed with pyrrolidine (0.33 mmol), quinone monoacetal 2 (0.3 mmol), nucleophile (0.45 mmol), and DABCO (0.06 mmol) at 60 °C in toluene. [c] 15 mol% of CuI was added and the reaction was performed at 80 °C. rsc.org

Biocatalytic approaches also enable highly selective C-H functionalization. Engineered variants of cytochrome P411 enzymes have been developed to catalyze intramolecular C(sp³)–H amination. acs.orgnih.gov This "new-to-nature" enzymatic reaction allows for the synthesis of chiral pyrrolidine derivatives from simple azide precursors with high enantioselectivity. acs.orgnih.gov

Substitution via Ring Synthesis and Derivatization

Beyond direct C-H functionalization, the pyrrolidine ring can be modified by building the substituted ring from acyclic precursors or by derivatizing existing pyrrolidine intermediates.

A versatile method for synthesizing 2-substituted pyrrolidines involves the diastereoselective reductive cyclization of (Ss)-γ-chloro-N-tert-butanesulfinyl ketimines. google.com A key advantage of this strategy is the ability to generate either diastereomer of the 2-substituted pyrrolidine from the same starting material by simply changing the reducing agent. google.com For instance, using L-Selectride® leads to the (Ss,S)-diastereomer, while using diisobutylaluminum-hydride (DIBAL-H) in the presence of a strong base yields the (Ss,R)-diastereomer. google.com The N-sulfinyl group can then be cleanly removed under mild acidic conditions. google.com

The synthesis of diversely substituted (pyrrolidin-2-yl)phosphonates showcases another route to heavily modified pyrrolidine rings. Starting from bicyclic α-iminophosphonates, reduction of the imine group and subsequent opening of an imide functionality can lead to a variety of 2,3,4-trisubstituted and 2,2,3,4-tetrasubstituted pyrrolidines. nih.gov

The following table illustrates the synthesis of various substituted (pyrrolidin-2-yl)phosphonates via reductive amination. nih.gov

| Starting Compound | Product | Yield (%) |

| 3a | 4a | 55 |

| 3b | 4b | 63 |

| 3c | 4c | 25 |

| 3d | 4d | 50 |

| 3e | 4e | 56 |

Reaction conditions: NaBH3CN, MeOH, AcOH (cat.), rt, 2 h. nih.gov

Ring System Restructuring

Fundamental restructuring of the heterocyclic core represents a more profound modification. A notable example is the photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives. nih.gov This reaction proceeds via a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate, ultimately forming a pyrrolidine derivative with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov These products serve as versatile synthons that can be further transformed into a wide array of functionalized pyrrolidines. nih.gov

Applications in Asymmetric Catalysis

Organocatalytic Applications of (2S)-Pyrrolidin-2-ylmethylamine

As an organocatalyst, this compound and its analogues primarily operate through two key catalytic cycles: enamine and iminium ion catalysis. These pathways allow for the activation of carbonyl compounds and α,β-unsaturated systems, facilitating a range of enantioselective carbon-carbon bond-forming reactions.

In enamine catalysis, the secondary amine of the pyrrolidine (B122466) catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. The chiral environment provided by the (2S)-substituent on the pyrrolidine ring effectively shields one face of the enamine. This steric hindrance directs the approach of an electrophile to the opposite face, thereby controlling the stereochemistry of the newly formed stereocenter. ethz.ch The reaction of unsymmetrical ketones, such as 2-butanone, with nitroolefins often proceeds with high regioselectivity, favoring reaction at the more substituted α-carbon. ethz.ch The stereochemical outcome can also be influenced by the geometry of the enamine intermediate (s-cis vs. s-trans), which can lead to a reversal of enantioselectivity when switching between aldehyde and ketone substrates. ethz.ch

Alternatively, in iminium catalysis, the pyrrolidine catalyst reacts with α,β-unsaturated aldehydes or enones to form a transient iminium ion. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for attack by a nucleophile. The chiral pyrrolidine scaffold again dictates the facial selectivity of the nucleophilic attack, leading to a highly enantioselective transformation. This activation mode is fundamental to a variety of conjugate addition reactions. For instance, a gold-catalyzed tandem reaction has been developed for synthesizing pyrrolidine derivatives that proceeds through an iminium ion intermediate, showcasing its utility in complex molecule synthesis. nih.gov

This compound derivatives have proven to be effective catalysts for asymmetric aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation. These reactions typically proceed through an enamine-based mechanism. semanticscholar.org A notable example is the intramolecular aldol reaction of trione (B1666649) substrates to produce the Wieland-Miescher ketone, a valuable building block in the synthesis of natural products. semanticscholar.orgresearchgate.net

Research has shown that the enantioselectivity of these reactions can be dramatically influenced by the presence of a Brønsted acid co-catalyst, such as trifluoroacetic acid (TFA). In one study, the intramolecular aldol reaction mediated by a derivative of this compound showed a remarkable inversion of enantioselectivity from the (S)-product to the (R)-product as the amount of TFA was increased. semanticscholar.org This highlights the crucial role of co-catalysts in modulating the transition state of the reaction.

Table 1: Effect of TFA Co-catalyst on Asymmetric Intramolecular Aldol Reaction

| Catalyst Loading (mol%) | TFA (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Absolute Configuration |

|---|---|---|---|---|

| 1.0 | 0 | ~55% | 20% | S |

| 1.0 | 20 | ~60% | 10% | S |

| 1.0 | 50 | ~65% | 15% | R |

| 1.0 | 100 | ~62% | 70% | R |

| 1.0 | 150 | ~58% | >80% | R |

Data derived from studies on the synthesis of the Wieland-Miescher ketone. semanticscholar.org

The asymmetric Michael addition, or conjugate addition, is another area where pyrrolidine-based organocatalysts excel. These catalysts facilitate the addition of nucleophiles, typically ketones or aldehydes, to α,β-unsaturated acceptors like nitroolefins. ethz.chnih.gov The reaction proceeds via the formation of a chiral enamine from the ketone and the catalyst, which then attacks the nitroalkene.

Derivatives of this compound, such as chiral pyrrolidinyl-oxazole-carboxamides, have been developed as highly efficient catalysts for the Michael addition of ketones to nitroalkenes, often under solvent-free conditions. nih.gov These reactions can achieve outstanding results, with high yields and excellent stereoselectivities. The observed stereochemistry is often explained by a transition state model where the trans-nitroolefin approaches the anti-enamine from the less hindered face, leading preferentially to the syn-adduct. nih.gov

Table 2: Performance of a Pyrrolidine-Derivative Catalyst in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

| Substrate (β-Nitrostyrene) | Catalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| β-nitrostyrene | Pyrrolidinyl-oxazole-carboxamide | 99% | >99:1 | 99% |

| 4-chloro-β-nitrostyrene | Pyrrolidinyl-oxazole-carboxamide | 98% | >99:1 | 98% |

| 4-methyl-β-nitrostyrene | Pyrrolidinyl-oxazole-carboxamide | 96% | 98:2 | 97% |

| 2-nitro-β-nitrostyrene | Pyrrolidinyl-oxazole-carboxamide | 94% | 95:5 | 96% |

Data from a study utilizing a chiral pyrrolidinyl-oxazole-carboxamide catalyst. nih.gov

L-proline is considered a foundational organocatalyst, capable of promoting reactions like the aldol condensation with high efficiency. nih.gov Its catalytic prowess stems from its ability to act as a bifunctional catalyst, using its secondary amine for enamine formation and its carboxylic acid for hydrogen bonding and proton transfer in the transition state. semanticscholar.org

This compound and its derivatives are structurally analogous to proline and often exhibit similar catalytic behavior. Researchers have modified the basic scaffold by introducing various functional groups to mimic or enhance the role of proline's carboxylic acid. For example, incorporating a trifluoromethanesulfonamide (B151150) (-NHTf) group can provide a strong hydrogen-bond-donating moiety that helps to organize the transition state and improve catalytic performance in reactions like the Michael addition. nih.gov These "proline-like" catalysts leverage the robust pyrrolidine ring to create a well-defined chiral pocket, while the appended functional groups provide additional non-covalent interactions to boost selectivity.

Ligand Applications in Asymmetric Metal Catalysis

Beyond its role as an organocatalyst, the this compound scaffold is a valuable building block for chiral ligands in asymmetric metal catalysis. The nitrogen atoms in the structure can effectively coordinate to a metal center, placing the chiral pyrrolidine ring in close proximity to the site of catalysis and thereby influencing the stereochemical outcome of the reaction.

This strategy has been successfully applied in palladium and gold-catalyzed reactions. For instance, chiral ligands incorporating the pyrrolidine motif have been used in palladium-catalyzed asymmetric carbenylative amination reactions to access chiral pyrrolidines and piperidines with good yields and high enantioselectivity. researchgate.net In another example, a gold-catalyzed tandem alkyne hydroamination/iminium ion formation/allylation sequence was developed to produce complex pyrrolidine derivatives bearing a tetrasubstituted carbon stereocenter, a key step in the total synthesis of the marine alkaloid (-)-lepadiformine A. nih.gov These examples demonstrate the versatility of the this compound framework in creating sophisticated catalytic systems for the synthesis of enantiomerically enriched molecules.

Table 3: Application of Pyrrolidine-Based Ligands in Asymmetric Metal Catalysis

| Metal | Reaction Type | Product Type | Yield | Enantiomeric Ratio (er) / ee% |

|---|---|---|---|---|

| Palladium | Carbenylative Amination | Chiral Pyrrolidines | 45-93% | up to 96.5:3.5 er |

| Gold | Tandem Hydroamination/Allylation | Substituted Pyrrolidines | N/A | High Stereoselectivity |

Data sourced from studies on palladium-catalyzed amination researchgate.net and gold-catalyzed tandem reactions nih.gov.

Chiral Ligand Design Based on this compound

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, and this compound serves as a versatile scaffold for this purpose. The primary and secondary amine functionalities within the molecule offer convenient handles for synthetic modification, allowing for the construction of a diverse range of ligand architectures. These ligands are often designed to create a specific chiral environment around a metal center, thereby influencing the stereochemical outcome of a catalyzed reaction.

One common strategy involves the derivatization of the amine groups to introduce sterically demanding or electronically tunable substituents. This can lead to the formation of bidentate or multidentate ligands that can coordinate with a metal atom in a well-defined geometry. For instance, C2-symmetric ligands, where two identical chiral units are linked, have been synthesized using this compound derivatives. nih.gov This C2-symmetry can simplify the analysis of the catalytic cycle and often leads to high levels of enantioselectivity.

Furthermore, this compound is a precursor for various organocatalysts. These small organic molecules can catalyze reactions without the need for a metal. Proline and its derivatives, for example, are well-known organocatalysts for reactions like aldol and Michael additions. nih.gov The pyrrolidine motif is crucial for the catalytic cycle of these reactions, often involving the formation of a chiral enamine intermediate. The design of these organocatalysts frequently involves modifying the carboxyl group of proline or the side chain of pyrrolidine derivatives to fine-tune their reactivity and selectivity.

Transition Metal Complexes of this compound Derivatives

Ligands derived from this compound readily form stable complexes with a variety of transition metals, including ruthenium, palladium, and copper. nih.govnih.govnih.gov The nature of the metal and the specific structure of the chiral ligand are critical factors that determine the catalytic activity and enantioselectivity of the resulting complex.

Ruthenium complexes bearing chiral ligands derived from this compound have been successfully employed as catalysts in asymmetric hydrogenation reactions. nih.govrsc.org These complexes are often prepared in situ or as well-defined species and have demonstrated high efficiency in the reduction of various prochiral substrates. The coordination of the chiral diamine ligand to the ruthenium center creates a chiral pocket that directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product.

Palladium complexes are another important class of catalysts that incorporate this compound-based ligands. These are particularly prominent in a wide range of asymmetric C-C and C-X bond-forming reactions. nih.govrsc.org For example, palladium-catalyzed asymmetric allylic alkylation and carboamination reactions have been developed using chiral phosphoramidite (B1245037) ligands, some of which are conceptually derived from chiral backbones that can be traced back to structures like this compound. nih.gov The electronic and steric properties of the ligand play a crucial role in the stereodetermining step of the catalytic cycle.

Enantioselective Hydrogenation Catalyzed by this compound-Metal Complexes

The enantioselective hydrogenation of prochiral ketones and alkenes is a powerful method for the synthesis of chiral alcohols and alkanes, which are valuable building blocks in the pharmaceutical and fine chemical industries. Ruthenium complexes featuring chiral diamine ligands derived from this compound have emerged as highly effective catalysts for these transformations. nih.gov These catalytic systems often exhibit excellent enantioselectivities and high turnover numbers under mild reaction conditions.

The general mechanism for these hydrogenations involves the activation of molecular hydrogen by the ruthenium complex, followed by the transfer of hydride to the coordinated prochiral substrate. The chiral ligand environment dictates the facial selectivity of the hydride transfer, resulting in the formation of an enantioenriched product. The efficiency of these catalysts is demonstrated by their ability to reduce a broad range of substrates, including aromatic, heteroaromatic, and aliphatic ketones and alkenes, with high yields and enantiomeric excesses (ee).

| Substrate | Catalyst | Yield (%) | ee (%) |

| Aromatic Ketones | Ru-NNP Complex | up to 99 | up to 99.9 |

| Heteroaromatic Ketones | Ru-NNP Complex | up to 99 | up to 99.9 |

| Acetyl Pyridines | Ru-NNP Complex | - | up to 97.2 |

Data sourced from studies on ruthenium-catalyzed asymmetric hydrogenation using cinchona alkaloid-derived NNP ligands, which share structural motifs with derivatives of this compound. nih.govrsc.org

Asymmetric C-C and C-X Bond Forming Reactions

Beyond hydrogenation, ligands and catalysts derived from this compound have found widespread application in a variety of asymmetric C-C and C-X bond-forming reactions. These transformations are fundamental in organic synthesis for the construction of complex molecular architectures.

Asymmetric C-C Bond Formation:

Michael Addition: Organocatalysts based on the pyrrolidine scaffold, including those derived from this compound, are effective in promoting the asymmetric Michael addition of ketones and aldehydes to nitroolefins. researchgate.net These reactions proceed via a chiral enamine intermediate, and the stereochemical outcome is controlled by the chiral catalyst.

Aldol Reaction: Chiral diamines and their derivatives are also employed as organocatalysts in asymmetric aldol reactions, facilitating the formation of chiral β-hydroxy ketones with high diastereoselectivity and enantioselectivity. nih.gov

Palladium-Catalyzed Reactions: Chiral ligands derived from this compound are utilized in palladium-catalyzed asymmetric reactions such as the synthesis of pyrrolidines with quaternary carbon stereocenters and three-component reactions for the synthesis of α-arylglycine derivatives. rsc.orgnih.gov

Asymmetric C-X Bond Formation:

Palladium-Catalyzed Carboamination: The synthesis of enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines has been achieved through palladium-catalyzed asymmetric carboamination reactions. nih.gov These reactions involve the formation of a new C-N bond and a C-C bond in a single step with high enantioselectivity.

[3+2] Cycloaddition: Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, using novel phosphoramidite ligands, leads to the enantioselective synthesis of pyrrolidines. organic-chemistry.org

| Reaction Type | Catalyst/Ligand | Substrates | Yield (%) | ee (%) |

| Michael Addition | 5-Pyrrolidin-2-yltetrazole | Ketones, Nitro-olefins | - | - |

| Aldol Reaction | Prolinamide Derivatives | Ketones, Aldehydes | High | High |

| Pd-Catalyzed Pyrrolidinone Synthesis | Chiral Phosphoramidite | γ-Methylidene-δ-valerolactones, Alkyl isocyanates | High | High |

| Pd-Catalyzed Carboamination | Pd/Chiral Phosphoramidite | N-Boc-pent-4-enylamines, Aryl/Alkenyl bromides | up to 94 | up to 94 |

| Pd-Catalyzed [3+2] Cycloaddition | Pd/Chiral Phosphoramidite | Trimethylenemethane, Imines | Excellent | Excellent |

Data compiled from various studies on asymmetric C-C and C-X bond-forming reactions. nih.govnih.govrsc.orgresearchgate.netorganic-chemistry.org

Role As a Chiral Building Block in Organic Synthesis

Construction of Chiral Heterocycles Utilizing (2S)-Pyrrolidin-2-ylmethylamine

The pyrrolidine (B122466) scaffold is a privileged structure in medicinal chemistry, and the use of chiral pyrrolidine derivatives is crucial for the development of enantiomerically pure pharmaceuticals. This compound serves as an excellent starting material for the synthesis of a variety of chiral heterocycles due to its bifunctional nature, containing both a primary and a secondary amine. This allows for regioselective reactions to build more complex heterocyclic systems.

One notable application is in the synthesis of pyrrolidine-containing nucleoside analogues as potential antiviral agents. For instance, enantiomerically pure [(2'S, 3'S)-bis(hydroxymethyl)pyrrolidin-1-yl] purine (B94841) and pyrimidine (B1678525) nucleosides have been synthesized. researchgate.net The synthesis involves the construction of the nucleobase on a pre-existing chiral 1-amino-pyrrolidine derivative, demonstrating the utility of the pyrrolidine core in creating stereodefined therapeutic candidates. researchgate.net

Furthermore, derivatives of this compound can be employed as chiral auxiliaries to control the stereochemical outcome of reactions in the synthesis of other N-heterocycles. rsc.org The chiral environment provided by the pyrrolidine moiety directs the formation of new stereocenters, leading to the synthesis of structurally diverse piperidines, aziridines, and other pyrrolidine derivatives in a highly enantioenriched form. rsc.org

A variety of chiral heterocycles have been synthesized using pyrrolidine-based strategies, as highlighted in the table below.

| Resulting Heterocycle | Synthetic Strategy | Key Feature |

| Pyrrolo[2,3-d]pyrimidines | Reaction with 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones | Construction of fused heterocyclic systems |

| Spiro[pyrrolidine-2,3′-indolin]-2′-ones | Multi-component cycloaddition with azomethine ylides | Formation of complex spirocyclic structures |

| cis-2,5-disubstituted pyrrolidines | Organocatalytic Michael addition | High enantioselectivity in the formation of substituted pyrrolidines nih.gov |

Synthesis of Complex Bioactive Molecules Incorporating the this compound Scaffold

The this compound scaffold is a key component in a number of complex bioactive molecules, including antiviral drugs and enzyme inhibitors. Its incorporation can significantly influence the pharmacological properties of the final compound.

A prominent example is in the synthesis of antiviral agents. The pyrrolidine skeleton is a common feature in many essential antiviral drugs, particularly those developed in recent years. nih.gov For instance, the synthesis of Daclatasvir, a drug on the World Health Organization's list of essential medicines, involves the use of a protected proline derivative which shares the core chiral pyrrolidine structure. nih.gov Similarly, Grazoprevir, another antiviral medication, is synthesized through a reaction involving a pyrrolidine derivative. nih.gov

The antipsychotic drug Remoxypride can also be synthesized from amine pyrrolidin-2-ylmethanamine (B1209507) through a reaction with a suitable acid chloride. This highlights the direct utility of this specific building block in the creation of pharmaceutically active compounds.

Moreover, the pyrrolidine scaffold is instrumental in the design of enzyme inhibitors. Novel classes of potent and selective inhibitors of enzymes like autotaxin (ATX) and monoacylglycerol lipase (B570770) (MAGL) have been developed using optically active pyrrolidine and 2-pyrrolidinone (B116388) derivatives. The synthesis of these inhibitors often starts from chiral synthons like S-proline or S-pyroglutamic acid, which are closely related to this compound.

The following table summarizes some bioactive molecules whose synthesis involves a pyrrolidine scaffold derived from or related to this compound.

| Bioactive Molecule | Therapeutic Area | Role of Pyrrolidine Scaffold |

| Daclatasvir | Antiviral (Hepatitis C) | Core structural component nih.gov |

| Grazoprevir | Antiviral (Hepatitis C) | Key building block in the synthesis nih.gov |

| Remoxypride | Antipsychotic | Synthesized from pyrrolidin-2-ylmethanamine |

| Autotaxin Inhibitors | Anti-inflammatory | Chiral scaffold for inhibitor design |

| MAGL Inhibitors | CNS Disorders | Core of piperazinyl pyrrolidin-2-one inhibitors |

Stereocontrolled Formation of Quaternary Stereocenters

The construction of quaternary stereocenters, particularly those containing a nitrogen atom, is a significant challenge in organic synthesis. Chiral building blocks like this compound and its derivatives can play a crucial role in overcoming this challenge by providing a stereochemically defined environment for the formation of these complex centers.

While direct examples exclusively using this compound are not extensively detailed, the broader class of chiral pyrrolidine derivatives is instrumental in this area. For example, palladium-catalyzed asymmetric synthesis has been successfully employed to create 2-pyrrolidinones with a quaternary carbon stereocenter at the 3-position. rsc.org This transformation is achieved with high enantioselectivity through the use of a chiral phosphoramidite (B1245037) ligand, a strategy where a derivative of this compound could potentially be employed. rsc.org

Furthermore, the enantioselective C–H arylation of thioamides derived from pyrrolidine has been demonstrated. This method allows for the introduction of an aryl group at the α-position to the nitrogen, and with a suitable directing group and chiral phosphoric acid, can lead to the formation of a quaternary stereocenter with high enantiomeric excess. The inherent chirality of the pyrrolidine starting material is key to the success of this transformation.

The synthesis of α-alkyl,α-vinyl amino acids, which are quaternary vinyl glycine (B1666218) derivatives, has been achieved with high enantiomeric purity through the rsc.orgnih.gov-sigmatropic rearrangement of allylic selenimides derived from aldehydes using organocatalysis. nih.gov This approach highlights the potential for using chiral pyrrolidine-based organocatalysts to induce the formation of quaternary centers.

| Method | Application | Key to Stereocontrol |

| Palladium-catalyzed asymmetric synthesis | Synthesis of 2-pyrrolidinones with a 3-quaternary center | Chiral phosphoramidite ligand rsc.org |

| Enantioselective C–H arylation | α-arylation of N-acylpyrrolidines | Chiral phosphoric acid and thioamide directing group |

| rsc.orgnih.gov-Sigmatropic rearrangement | Synthesis of chiral α-alkyl,α-vinyl amino acids | Organocatalytic α-selenenylation of aldehydes nih.gov |

Medicinal Chemistry and Drug Discovery Applications of 2s Pyrrolidin 2 Ylmethylamine Derivatives

(2S)-Pyrrolidin-2-ylmethylamine as a Privileged Scaffold in Drug Design

The concept of a privileged scaffold refers to a molecular core structure that is capable of binding to multiple, often unrelated, biological targets through the strategic modification of its peripheral substituents. nih.gov The this compound moiety perfectly embodies this concept. Its utility in drug design stems from several key attributes:

Stereochemical Control: The defined (S)-stereochemistry at the 2-position of the pyrrolidine (B122466) ring provides a fixed three-dimensional orientation for the aminomethyl side chain. This pre-organization reduces the entropic penalty upon binding to a target protein, often leading to higher affinity and selectivity.

Structural Rigidity and Flexibility: The pyrrolidine ring itself possesses a degree of conformational flexibility, often described as "pseudorotation," which allows it to adapt to the shape of different binding pockets. nih.gov However, it is more constrained than an open-chain aliphatic amine, providing a favorable balance between conformational freedom and rigidity.

Basic Nitrogen Atom: The secondary amine within the pyrrolidine ring and the primary amine of the methylamine (B109427) substituent are basic and are typically protonated at physiological pH. These positively charged groups can form crucial ionic interactions and hydrogen bonds with acidic residues in target proteins, such as aspartate or glutamate.

Vectors for Chemical Diversification: The primary and secondary amines serve as convenient handles for chemical modification, allowing for the introduction of a wide array of substituents to explore the chemical space around the scaffold and optimize interactions with the target.

The pyrrolidine ring is a common feature in numerous natural products and FDA-approved drugs, highlighting its biocompatibility and favorable pharmacokinetic properties. frontiersin.orgmdpi.com The this compound scaffold, in particular, has proven to be a fruitful starting point for the development of potent and selective ligands for various receptor families and enzymes.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The systematic investigation of how chemical structure relates to biological activity is a cornerstone of medicinal chemistry. For derivatives of this compound, extensive SAR studies have been conducted to elucidate the key molecular features required for potent and selective interaction with their biological targets.

A recurring theme in the SAR of these compounds is the critical role of the substituents attached to the nitrogen atoms. For instance, in the development of dopamine (B1211576) D2 receptor antagonists, N-benzylation of the pyrrolidine nitrogen was found to be crucial for high affinity. nih.gov The nature of the substituents on the benzamide (B126) moiety attached to the exocyclic amine also profoundly influences potency, with specific substitution patterns leading to nanomolar binding affinities. nih.gov

In the realm of anti-infective agents, SAR studies on pyrrolidine derivatives as DNA gyrase inhibitors have revealed the importance of specific substitutions on the pyrrolidine ring to enhance antibacterial activity. For example, the introduction of a 1,2,4-oxadiazole (B8745197) moiety to the pyrrolidine scaffold has yielded compounds with potent inhibitory activity against both DNA gyrase and topoisomerase IV. nih.govresearchgate.net

Furthermore, in the development of CXCR4 antagonists for cancer therapy, the exploration of different substituents on a pyrrolidine scaffold has been key to identifying compounds with high binding affinity and potent inhibition of CXCL12-induced cellular responses. nih.govfrontiersin.orgnih.gov These studies underscore the modular nature of the this compound scaffold, where systematic modifications can fine-tune the pharmacological profile of the resulting molecules.

Identification of Biological Targets and Mechanisms of Action for this compound Analogs

For CNS agents , a prominent target family is the G-protein coupled receptors (GPCRs), particularly the dopamine receptors. Derivatives of this compound have been developed as potent antagonists of dopamine D2, D3, and D4 receptors. nih.govnih.gov By blocking the binding of the endogenous neurotransmitter dopamine, these compounds can modulate dopaminergic signaling pathways, which are dysregulated in various psychiatric and neurological disorders. Another important target in the CNS is the nicotinic acetylcholine (B1216132) receptor (nAChR), where pyrrolidine-containing compounds can act as allosteric modulators, enhancing or inhibiting the receptor's response to acetylcholine. nih.govnih.gov

In the field of anti-infective agents , a key target for pyrrolidine-based compounds is the bacterial enzyme DNA gyrase. nih.govnih.govrsc.orgresearchgate.net This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. By inhibiting DNA gyrase, these compounds prevent the bacteria from replicating their genetic material, leading to cell death. Another related target is topoisomerase IV, which is also involved in bacterial DNA replication. nih.govresearchgate.net

For oncology drug candidates , the chemokine receptor CXCR4 has emerged as a significant target. nih.govfrontiersin.orgnih.gov CXCR4 plays a crucial role in cancer cell migration and metastasis. Antagonists based on the this compound scaffold can block the interaction of CXCR4 with its ligand, CXCL12, thereby inhibiting the spread of cancer cells to distant organs.

Development of this compound-Based Therapeutics for Specific Disease Areas

The successful application of the this compound scaffold is evident in the development of numerous drug candidates across different therapeutic areas.

Central Nervous System (CNS) Agents

The this compound scaffold is a key component in a number of potent and selective CNS agents, particularly those targeting dopamine receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease. The defined stereochemistry of the scaffold is often crucial for achieving the desired pharmacological activity.

Substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides have been synthesized and evaluated as dopamine D-2 receptor antagonists. nih.gov The affinity for the D-2 receptor was found to be highly stereoselective, with the R-enantiomer being significantly more potent. Further SAR studies revealed that specific substitutions on the benzamide ring, such as a 2,3-dimethoxy or a 5,6-dimethoxysalicylamide pattern, led to compounds with IC50 values in the low nanomolar range for binding to rat striatal D-2 receptors. nih.gov

Table 1: Dopamine D-2 Receptor Antagonists Based on the this compound Scaffold

| Compound | R Group | IC50 (nM) for [3H]spiperone binding |

|---|---|---|

| Benzamide Derivative 1 | 2,3-dimethoxy | ~1 |

| Salicylamide Derivative 2 | 5,6-dimethoxy | ~1 |

| Salicylamide Derivative 3 | 3-bromo-5,6-dimethoxy | ~1 |

Data sourced from J Med Chem. 1991 Mar;34(3):948-55. nih.gov

In a related series, (S)-N-(3-pyrrolidinyl)benzamide derivatives have been developed as selective antagonists for dopamine D3 and D4 receptors. nih.gov One such compound, YM-43611, demonstrated high affinity for both D3 (Ki = 21 nM) and D4 (Ki = 2.1 nM) receptors, with significant selectivity over the D2 receptor. This selectivity profile is desirable for antipsychotic agents with a potentially lower incidence of extrapyramidal side effects.

Anti-infective Agents

The rise of antibiotic resistance has spurred the search for novel anti-infective agents with new mechanisms of action. The this compound scaffold has been incorporated into compounds targeting essential bacterial enzymes.

A series of hybridized pyrrolidine compounds featuring a 1,2,4-oxadiazole moiety have been shown to be potent inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial survival and are the targets of the fluoroquinolone class of antibiotics. One of the most potent compounds in this series exhibited an IC50 of 180 nM against E. coli DNA gyrase. nih.gov

Table 2: Pyrrolidine-Based DNA Gyrase and Topoisomerase IV Inhibitors

| Compound | Target | IC50 |

|---|---|---|

| Oxadiazole-pyrrolidine Hybrid 16 | E. coli DNA Gyrase | 180 nM |

| Oxadiazole-pyrrolidine Hybrid 17 | E. coli DNA Gyrase | 210 nM |

| Oxadiazole-pyrrolidine Hybrid 17 | E. coli Topoisomerase IV | 13 µM |

Data sourced from Arch Pharm (Weinheim). 2022 Jul;355(7):e2100516. nih.gov

Furthermore, pyrrolidine-bearing quinoxaline (B1680401) derivatives have been developed as inhibitors of DNA gyrase with promising antibacterial and antiviral activities. nih.gov The most potent of these compounds showed significant inhibitory effects in a DNA supercoiling assay. The antifungal activity of pyrrolidone thiosemicarbazone metal complexes has also been reported, with the copper complex showing significant activity against Aspergillus niger and Candida albicans. nih.govnih.gov

Oncology Drug Candidates

In the field of oncology, the this compound scaffold has been instrumental in the design of inhibitors of cancer cell proliferation and metastasis. A key target in this area is the chemokine receptor CXCR4, which is overexpressed in many types of cancer and plays a central role in tumor progression and the metastatic cascade.

Researchers have designed and synthesized novel CXCR4 antagonists based on a pyrrolidine scaffold. nih.govfrontiersin.orgnih.gov One of the lead compounds from these studies, compound 46 , displayed a potent binding affinity for the CXCR4 receptor with an IC50 of 79 nM. frontiersin.orgnih.gov This compound also effectively inhibited the downstream signaling pathway activated by the natural ligand CXCL12, with an IC50 of 0.25 nM in a calcium flux assay. frontiersin.orgnih.gov Importantly, this compound demonstrated significant efficacy in an in vivo mouse model of cancer metastasis, highlighting the therapeutic potential of this class of molecules. nih.gov

Table 3: Pyrrolidine-Based CXCR4 Antagonists for Oncology

| Compound | Target | Binding Affinity (IC50) | Functional Activity (IC50) | In vivo Efficacy |

|---|---|---|---|---|

| Compound 46 | CXCR4 | 79 nM | 0.25 nM (Calcium Flux) | Marked efficacy in a cancer metastasis model |

Data sourced from Eur J Med Chem. 2020 Nov 1;205:112537. nih.gov

The development of these potent and selective CXCR4 antagonists showcases the power of the this compound scaffold in generating drug candidates for challenging diseases like cancer.

Other Therapeutic Applications

Beyond the more extensively documented roles of this compound derivatives, the versatility of the pyrrolidine scaffold has prompted its investigation across a diverse range of other therapeutic areas. nih.govresearchgate.netnih.gov The unique three-dimensional structure and stereochemical properties of the pyrrolidine ring allow for precise orientation of substituents to interact with various biological targets, leading to the discovery of novel agents for infectious diseases, enzyme inhibition, and disorders of the central nervous system. nih.govresearchgate.net

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarials with novel mechanisms of action. nih.gov Derivatives of the pyrrolidine scaffold have emerged as a promising class of compounds in this area. nih.govnih.gov

Research into 4-aryl-N-benzylpyrrolidine-3-carboxamides and their bioisosteres, 2-aryl-N-(4-arylpyrrolidin-3-yl)acetamides, has identified potent inhibitors of P. falciparum. nih.gov Structure-activity relationship (SAR) studies revealed that the acetamide (B32628) series did not require a third chiral center for potent activity, unlike the carboxamide homologues. A key finding was that the absolute stereochemical preference for the acetamide series is (3S,4R), which is the opposite of the carboxamide series. nih.gov

One of the most potent compounds identified is (-)-32a (CWHM-1552), which demonstrated an in vitro half-maximal inhibitory concentration (IC50) of 51 nM against the P. falciparum 3D7 strain. nih.gov Further studies in a murine model of malaria (P. chabaudi) showed this compound to have an ED90 of less than 10 mg/kg/day and an ED99 of 30 mg/kg/day, indicating significant in vivo efficacy. nih.gov Optimization of this series is ongoing to address modest affinities for the hERG channel and inhibition of CYP3A4. nih.gov

Another approach has targeted the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (pfDHODH), a clinically validated target for antimalarial drugs. nih.gov Pyrrole-based inhibitors incorporating the pyrrolidine motif have been optimized using structure-guided computational methods, leading to candidates with potent activity against both blood and liver stages of the parasite. nih.gov

Table 1: Antimalarial Activity of Selected Pyrrolidine Derivatives

| Compound | Target/Assay | Activity | Reference |

| (-)-32a (CWHM-1552) | P. falciparum 3D7 | IC50: 51 nM | nih.gov |

| 30a | P. falciparum 3D7 | IC50: ~51 nM | nih.gov |

| 31a | P. falciparum 3D7 | IC50: ~51 nM | nih.gov |

| 33a | P. falciparum 3D7 | IC50: ~120-140 nM | nih.gov |

| 34a | P. falciparum 3D7 | IC50: ~120-140 nM | nih.gov |

| 35a | P. falciparum 3D7 | IC50: ~120-140 nM | nih.gov |

Antiviral Properties

The pyrrolidine scaffold is a key structural element in several compounds investigated for antiviral activity against a range of viruses. nih.govmdpi.com

Anti-Influenza Virus: Synthetic spiro[pyrrolidine-2,2'-adamantanes] have been evaluated as active compounds against influenza A virus. nih.gov Research on these derivatives examined the effect of the position of a methyl substituent on the pyrrolidine ring. The findings indicated that substitution at the 5-position of the pyrrolidine ring appeared to be optimal for activity against the H2N2 strain of the virus. nih.gov

Anti-Yellow Fever Virus (YFV): A series of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides has demonstrated potent inhibitory activity against YFV. nuph.edu.ua Many of the synthesized compounds showed activity at concentrations of 10 μg/mL or lower. For the most active derivatives, the 90% effective concentration (EC90) was in the range of 0.06 to 2.2 μg/mL, coupled with low cytotoxicity, resulting in high selectivity indices. nuph.edu.ua SAR studies suggested that the presence of an alkyl substituent in the ortho-position of the N-aryl fragment is important for effective inhibition of YFV replication. nuph.edu.ua

Anti-Herpesvirus: Substituted methylenecyclopropane (B1220202) nucleosides (MCPNs) containing pyrrolidine moieties have been synthesized and tested against human herpesviruses. nih.gov Specifically, compounds with ether and thioether substituents at the 6-position of a purine (B94841) base demonstrated potent and selective antiviral activity. nih.gov

Enzyme Inhibition

Derivatives of this compound are being explored as inhibitors of various enzymes implicated in human diseases.

α-Amylase and α-Glucosidase Inhibition: In the context of type-2 diabetes management, pyrrolidine derivatives have been designed as inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism. nih.gov By inhibiting these enzymes, such compounds can help regulate postprandial glucose levels. Research aims to optimize the molecular structures of these derivatives to achieve potent dual inhibition. nih.gov

Autotaxin (ATX) Inhibition: Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in pathological inflammatory conditions like fibrosis and cancer. nih.govresearchgate.net Optically active derivatives based on the 2-pyrrolidinone (B116388) and pyrrolidine heterocycles have been synthesized as ATX inhibitors. researchgate.net Notably, boronic acid derivatives such as 3k (IC50: 50 nM) and 21 (IC50: 35 nM) were identified as potent inhibitors of ATX, highlighting them as potential therapeutic agents for chronic inflammatory diseases. nih.govresearchgate.net

Monoamine Oxidase (MAO) Inhibition: The pyrrolidine scaffold has been incorporated into molecules designed to inhibit monoamine oxidase, a key enzyme in the metabolism of neurotransmitters and a target in the treatment of neurodegenerative diseases like Alzheimer's. nih.govnih.gov For instance, 4,6-Diphenylpyrimidine derivatives have been found to be effective inhibitors of both Monoamine Oxidase and Acetylcholinesterase. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound | Target Enzyme | Activity (IC50) | Reference |

| 3k | Autotaxin (ATX) | 50 nM | researchgate.net |

| 21 | Autotaxin (ATX) | 35 nM | researchgate.net |

| 3l | Autotaxin (ATX) | 120 nM | researchgate.net |

| 3m | Autotaxin (ATX) | 180 nM | researchgate.net |

| 16 | Autotaxin (ATX) | 700 nM | researchgate.net |

| 40b | Autotaxin (ATX) | 800 nM | researchgate.net |

Central Nervous System and Neurodegenerative Disorders

The ability of the pyrrolidine scaffold to cross the blood-brain barrier and interact with CNS targets makes it a valuable component in the design of drugs for neurological and psychiatric conditions.

HCN2 Modulation: Novel pyrrolidinyl derivatives are being investigated as modulators of Hyperpolarization-activated cyclic nucleotide-gated (HCN) channel 2. nih.gov These channels are implicated in the pathophysiology of various CNS and psychiatric disorders, and modulators are being explored for the potential treatment of conditions such as autism, mood disorders, and schizophrenia. nih.gov

Anti-Alzheimer's Agents: The pyrrolidine core is featured in several strategies targeting Alzheimer's disease. researchgate.net Derivatives have been designed as γ-secretase modulators, which can selectively inhibit the production of amyloid-beta 42 (Aβ42). nih.gov Additionally, N-benzylated pyrrolidin-2-one derivatives have been synthesized based on the structure of donepezil, a current Alzheimer's medication, showing promising anti-Alzheimer's profiles in preclinical evaluations. researchgate.net

Coordination Chemistry and Ligand Design

Coordination Modes of (2S)-Pyrrolidin-2-ylmethylamine with Transition Metals

This compound typically acts as a bidentate ligand, coordinating to metal centers through the nitrogen atom of the pyrrolidine (B122466) ring and the nitrogen atom of the exocyclic primary amine. This coordination mode results in the formation of a stable five-membered chelate ring. The stereochemistry of the chiral center at the 2-position of the pyrrolidine ring plays a crucial role in influencing the geometry and properties of the resulting metal complexes.

The coordination of this compound to transition metals can lead to various geometries depending on the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere. For instance, with copper(II), it can form square planar or distorted square pyramidal complexes. In these structures, the two nitrogen atoms of the diamine ligand occupy two of the coordination sites in the basal plane. nih.gov The remaining coordination sites can be occupied by solvent molecules or other anionic ligands.

The inherent chirality of this compound can also be exploited to induce chirality at the metal center. This has been observed in various transition metal complexes where the arrangement of the ligands around the metal ion is influenced by the stereochemistry of the diamine. This "chiral-at-metal" feature is of significant interest for applications in asymmetric synthesis and materials science. nih.gov

Rational Design of Bidentate and Polydentate Ligands from this compound

The reactivity of the primary amine group in this compound provides a convenient handle for the synthesis of more complex bidentate and polydentate ligands. A common strategy involves the condensation reaction with various aldehydes or ketones to form Schiff base ligands. These Schiff base derivatives retain the original pyrrolidine nitrogen donor and introduce a new imine nitrogen donor, creating a new bidentate or potentially polydentate ligand framework.

For example, the reaction of this compound with salicylaldehyde (B1680747) or its derivatives yields tridentate Schiff base ligands. These ligands can coordinate to a metal ion through the pyrrolidine nitrogen, the imine nitrogen, and the phenolic oxygen atom. The electronic and steric properties of the resulting metal complexes can be fine-tuned by introducing different substituents on the salicylaldehyde ring. dergipark.org.tr

Furthermore, by reacting this compound with dicarbonyl compounds or aldehydes bearing additional donor groups, it is possible to construct tetradentate or even higher-denticity ligands. This rational design approach allows for the creation of ligands with specific coordination geometries and properties tailored for particular applications. For instance, the synthesis of ligands with larger cavities can facilitate the encapsulation of specific metal ions or the creation of complexes with unique host-guest chemistry.

A general synthetic route for the preparation of Schiff base ligands from this compound is presented below:

| Reactant 1 | Reactant 2 | Ligand Type |

| This compound | Salicylaldehyde | Tridentate (N,N,O) |

| This compound | Pyridine-2-carboxaldehyde | Tridentate (N,N,N) |

| This compound | Acetylacetone | Bidentate (N,N) |

Spectroscopic and Crystallographic Characterization of Metal Complexes in Research

The characterization of metal complexes derived from this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The N-H stretching vibrations of the pyrrolidine and amine groups, as well as the C=N stretching vibration of Schiff base derivatives, typically shift upon coordination to a metal center. researchgate.netdtic.mil For example, the C=N stretching frequency in a free Schiff base ligand is usually observed at a higher wavenumber compared to its metal complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of the ligands and their complexes in solution. ¹H and ¹³C NMR spectra can confirm the formation of the desired ligand and reveal changes in the chemical environment of the ligand protons and carbons upon coordination. researchgate.net In diamagnetic complexes, the coordination shifts of the protons adjacent to the donor atoms are indicative of metal-ligand bond formation.

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the metal complexes. These spectra often exhibit ligand-to-metal charge transfer (LMCT) and d-d transitions, which provide insights into the coordination geometry and the nature of the metal-ligand bonding. researchgate.net

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination through shifts in vibrational frequencies (e.g., ν(N-H), ν(C=N)). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of ligands and diamagnetic complexes in solution. |

| UV-Visible (UV-Vis) Spectroscopy | Information on electronic transitions (d-d, LMCT) and coordination geometry. |

| X-ray Crystallography | Precise determination of solid-state structure, including bond lengths, angles, and coordination geometry. |

Applications of this compound Metal Complexes Beyond Catalysis

While the catalytic applications of chiral diamine complexes are well-established, metal complexes of this compound and its derivatives also exhibit interesting properties that make them suitable for a range of non-catalytic applications.

Magnetic Materials: The presence of paramagnetic transition metal ions in these complexes can lead to interesting magnetic properties. The magnetic behavior is influenced by the coordination geometry and the nature of the ligands. For example, some transition metal complexes with nitroxide-containing ligands have been shown to exhibit strong antiferromagnetic interactions. scilit.com The design of new ligands derived from this compound could lead to the development of novel molecular magnetic materials.

Luminescent Materials: Luminescent transition metal complexes are of great interest for applications in sensing, bioimaging, and organic light-emitting diodes (OLEDs). dtic.milnih.gov By incorporating suitable chromophoric units into the ligand framework derived from this compound, it is possible to synthesize luminescent metal complexes. The chirality of the ligand can also influence the circularly polarized luminescence (CPL) of the complexes, which is a desirable property for applications in 3D displays and security inks.

Materials Science: The ability of these ligands to form stable complexes with a variety of metal ions makes them useful building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials can exhibit porous structures and have potential applications in gas storage, separation, and sensing. The chirality of the this compound unit can be transferred to the bulk material, leading to the formation of chiral frameworks with potential for enantioselective separations.

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms Involving (2S)-Pyrrolidin-2-ylmethylamine as Catalyst or Reagent

The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical processes. For pyrrolidine-based catalysts, mechanisms often involve the formation of key intermediates such as enamines or iminium ions. acs.orgmdpi.com For instance, in reactions catalyzed by proline, a well-studied pyrrolidine (B122466) derivative, the catalytic cycle is understood to proceed through an enamine intermediate. nih.gov Computational studies, often using Density Functional Theory (DFT), are instrumental in mapping out the energetic landscape of these reactions, identifying transition states, and confirming the roles of various species. nih.gov

While no specific reaction mechanisms catalyzed by this compound have been detailed in the available literature, it is plausible that its bifunctional nature, possessing both a primary and a secondary amine, could lead to unique catalytic pathways. Mechanistic studies on the synthesis of pyrrolidines and piperidines via copper-catalyzed intramolecular C-H amination have been conducted, providing insights into the role of the nitrogen heterocycle in such transformations. nih.govresearchgate.net These studies often employ a combination of experimental techniques, such as kinetic isotope effect measurements, and computational modeling to propose a catalytic cycle. nih.govresearchgate.net

Transition State Modeling and Energy Profile Analysis

Transition state modeling is a powerful computational tool for understanding the kinetics and selectivity of chemical reactions. By calculating the structure and energy of transition states, chemists can predict reaction rates and understand the origins of stereoselectivity. For proline-catalyzed asymmetric Michael reactions, DFT investigations have been used to analyze different transition state models, revealing that the preferred pathway can be influenced by the presence or absence of a base. acs.org Such studies provide refined models that can accurately predict experimental outcomes. acs.org

The analysis of energy profiles, which map the energy of a system as it proceeds along the reaction coordinate, is crucial for understanding the feasibility of a proposed mechanism. For enzymatic reactions, transition state analysis combined with computational chemistry allows for the determination of reliable transition state structures. researchgate.netresearchgate.net Although specific energy profile analyses for reactions involving this compound are not available, the methodologies used for other chiral amines and pyrrolidine derivatives provide a clear framework for how such investigations could be conducted. nih.govnih.gov

Computational Studies on Chiral Induction and Stereoselectivity

The ability of chiral catalysts to induce stereoselectivity is a cornerstone of asymmetric synthesis. Computational studies are invaluable for understanding the non-covalent interactions that govern chiral recognition and the transfer of stereochemical information. For C2-symmetric diamines, DFT calculations have been employed to understand the stereochemical features critical for asymmetric induction in reactions such as the asymmetric lithiation-substitution of N-Boc-pyrrolidine. researchgate.net These studies can reveal how the structure of the chiral ligand influences the stereochemical outcome of a reaction.

The concept of C2 symmetry is often exploited in the design of chiral ligands to simplify the number of possible transition states and enhance enantioselectivity. acs.org In the case of chiral 1,2-diamines, DFT calculations have been used to identify the mechanism for stereoselection in copper-catalyzed reductive coupling reactions by comparing the relative transition state barriers. acs.org While direct computational studies on chiral induction by this compound are absent from the literature, the principles derived from studies of other chiral diamines and pyrrolidine-based catalysts are broadly applicable. researchgate.netacs.org

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations have been applied to a wide range of pyrrolidine-containing systems. For example, DFT has been used to study the dehydrogenation of pyrrolidines to form pyrroles, providing detailed mechanistic insight into the catalytic process. nih.gov In another study, the stability of pyrrolidine-derived iminium ions was computationally examined using the M06-2X functional, allowing for the ranking of iminium ions based on their relative stability. acs.org

Furthermore, DFT calculations have been employed to study the monomers and hydrogen-bonded dimers of 2-pyrrolidone, elucidating the nature of intermolecular interactions. nih.gov These examples demonstrate the power of DFT to probe various aspects of pyrrolidine chemistry. While there are no specific DFT studies focused solely on this compound in the current literature, the established use of DFT for related compounds indicates its potential for investigating the properties of the title compound.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes, solvent effects, and intermolecular interactions. mdpi.com MD simulations have been used to study pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors, suggesting that these compounds form stable complexes with the enzyme. nih.gov In another application, MD simulations were part of a combined modeling approach to study pyrrolidine derivatives as novel inhibitors of the Mcl-1 protein. nih.gov

These studies typically involve simulating the ligand-protein complex over a period of nanoseconds to assess the stability of the binding mode and to calculate binding free energies. While no MD simulations specifically investigating the interactions of this compound have been reported, this technique would be highly valuable for understanding its behavior in solution and its interactions with other molecules, such as substrates in a catalytic reaction or biological macromolecules.

Advanced Analytical and Characterization Techniques in Research

Advanced Spectroscopic Methods for Stereochemical Assignment (e.g., Vibrational Circular Dichroism)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. rsc.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This differential absorption, which arises from the molecule's vibrational transitions, provides a unique spectral fingerprint of its specific three-dimensional arrangement.

For a molecule like (2S)-Pyrrolidin-2-ylmethylamine, VCD can be used to confirm the (S)-configuration at the chiral center. The process involves measuring the experimental VCD spectrum of the compound and comparing it to the computationally predicted spectrum for the (S)-enantiomer. A good agreement between the experimental and calculated spectra provides definitive proof of the absolute stereochemistry. This method is particularly valuable as it does not require crystallization of the molecule or the use of chiral derivatives. The evolution and application of VCD have made it a reliable tool in natural product chemistry for elucidating complex molecular scaffolds. rsc.org Computational algorithms have further enhanced the certainty of stereochemical assignments, especially for conformationally flexible molecules. chemistryworld.com

Chromatographic Methods for Enantiomeric Excess Determination in Complex Mixtures (e.g., Chiral HPLC, GC)

Determining the enantiomeric excess (e.e.) of this compound is critical, especially in pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other could be inactive or even harmful. pharmaknowledgeforum.com Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the cornerstone for separating and quantifying enantiomers. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used method for separating enantiomers. nih.gov The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov For amines like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are very effective. nih.govmdpi.com

Another approach is the indirect method, where the enantiomers are derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov For instance, chiral fluorescent derivatization reagents can be used to react with the amino group, producing diastereomers that are easily separable and detectable. researchgate.net

| Parameter | Description |

| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) or separation of diastereomeric derivatives on an achiral phase. nih.gov |

| Common CSPs | Polysaccharide-based (amylose or cellulose derivatives), crown ethers. nih.govresearchgate.net |

| Mobile Phase | Can be normal-phase, reversed-phase, or polar-organic, depending on the CSP and analyte. nih.gov |

| Detection | UV, Fluorescence (especially after derivatization). researchgate.netresearchgate.net |

| Application | Determination of enantiomeric purity of starting materials and final products. researchgate.net |

Chiral Gas Chromatography (GC):

Chiral GC is a powerful technique for the separation of volatile chiral compounds. pharmaknowledgeforum.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analytes and the chiral stationary phase, which is typically a cyclodextrin (B1172386) derivative. gcms.cz For chiral amines, derivatization is often performed to increase volatility and improve chiral recognition. researchgate.net

The advantages of chiral GC include fast analysis times, high resolution, and high sensitivity. pharmaknowledgeforum.com For complex samples containing multiple enantiomeric pairs and achiral impurities, two-dimensional GC (GCxGC) can be employed. This technique uses two columns with different selectivities (one achiral and one chiral) to achieve superior separation. pharmaknowledgeforum.commonash.edu

| Parameter | Description |

| Principle | Separation based on the interaction of volatile isomers with a Chiral Stationary Phase (CSP), often involving inclusion complexing and hydrogen bonding. pharmaknowledgeforum.com |

| Common CSPs | Cyclodextrin derivatives, amino acid derivatives. pharmaknowledgeforum.comgcms.cz |

| Derivatization | Often required for non-volatile or highly polar amines to increase volatility and enhance separation. researchgate.net |

| Advantages | Fast analysis, high efficiency, and sensitivity. pharmaknowledgeforum.com |

| Advanced Techniques | Two-dimensional GC (GCxGC) for complex mixture analysis. pharmaknowledgeforum.commonash.edu |

X-ray Crystallography of this compound Derivatives and Complexes for Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of a chiral molecule.

For this compound, forming a crystalline derivative or a complex with another molecule can facilitate the growth of high-quality single crystals suitable for X-ray diffraction analysis. The resulting crystal structure provides an unambiguous assignment of the (S)-stereochemistry and reveals detailed conformational features of the pyrrolidine (B122466) ring and the methylamine (B109427) side chain.

An example of a solved crystal structure containing this compound is available in the Protein Data Bank (PDB).

| Database ID | Description |

| 1ORW | Crystal Structure of human Aldose Reductase complexed with a pyrrolidinyl-amine inhibitor. drugbank.com |

The structural data from X-ray crystallography are invaluable for understanding the specific interactions of this compound with biological targets, such as enzymes, and for guiding the design of new, more potent derivatives.

Future Directions and Emerging Research Avenues

Integration of (2S)-Pyrrolidin-2-ylmethylamine into Flow Chemistry and Continuous Processes

The transition from batch to continuous flow manufacturing is a paradigm shift in the chemical industry, offering numerous advantages in terms of safety, efficiency, and scalability. The integration of this compound and its derivatives into flow chemistry setups is a promising area of research. Flow reactors, with their high surface-area-to-volume ratios, allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities.